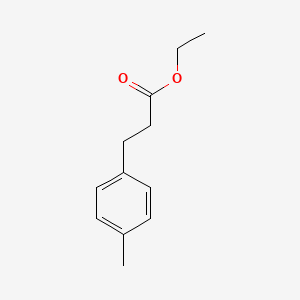

Ethyl 3-(p-tolyl)propanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTWBKPRHBNACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570044 | |

| Record name | Ethyl 3-(4-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-41-8 | |

| Record name | Ethyl 4-methylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Esterification Reactions: Catalytic and Stoichiometric Approaches

Esterification represents the most direct route to Ethyl 3-(p-tolyl)propanoate, typically by reacting 3-(p-tolyl)propanoic acid with ethanol (B145695). This transformation can be achieved through classic acid catalysis or by employing modern coupling reagents.

Acid-Catalyzed Esterification Processes

The Fischer-Speier esterification is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comnagwa.com In this equilibrium-controlled process, 3-(p-tolyl)propanoic acid is treated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. mdpi.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and afford the final product, this compound. masterorganicchemistry.commdpi.com To drive the equilibrium toward the product, water is typically removed from the reaction mixture, or a large excess of the alcohol is used. masterorganicchemistry.com Studies on similar systems have shown that reaction temperature and catalyst concentration are key parameters for optimizing yield and reaction rate. ceon.rs

| Reactants | Catalyst | Key Steps | Product |

| 3-(p-tolyl)propanoic acid, Ethanol | H₂SO₄ or TsOH | 1. Protonation of carbonyl. 2. Nucleophilic attack by ethanol. 3. Elimination of water. | This compound |

Alternative Esterification Strategies

To overcome the limitations of acid-catalyzed methods, such as harsh conditions and potential side reactions, various alternative esterification strategies have been developed. These often involve the use of coupling reagents or heterogeneous catalysts.

Heterogeneous catalysts, like polymer-supported sulfonic acids (e.g., Amberlyst) or sulfated zirconia, offer significant advantages, including ease of separation, reusability, and reduced corrosion. mdpi.comresearchgate.netresearchgate.net These solid acid catalysts function similarly to their homogeneous counterparts by providing Brønsted acid sites to activate the carboxylic acid. mdpi.com

Another approach involves the use of dehydrating coupling agents that activate the carboxylic acid in situ. Reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the alcohol under mild conditions. These methods avoid the need for high temperatures and the removal of water, making them suitable for sensitive substrates.

Carbon-Carbon Bond Formation Reactions

The synthesis of the core carbon framework of this compound can be achieved through several powerful carbon-carbon bond-forming reactions. These methods typically yield precursors such as β-hydroxy or β-keto esters, which possess the requisite carbon skeleton.

Reformatsky Reaction Pathways

The Reformatsky reaction provides a classic and reliable method for synthesizing β-hydroxy esters. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this reaction involves the treatment of p-tolualdehyde with an organozinc reagent, often called a Reformatsky enolate. This enolate is generated in situ from an α-halo ester, such as ethyl bromoacetate, and activated zinc metal. wikipedia.orgnrochemistry.com

The mechanism begins with the oxidative addition of zinc into the carbon-halogen bond of ethyl bromoacetate, forming an organozinc intermediate. wikipedia.orgnrochemistry.com This species then attacks the carbonyl carbon of p-tolualdehyde through a six-membered chair-like transition state. nrochemistry.com A subsequent acidic workup protonates the resulting zinc alkoxide to yield Ethyl 3-hydroxy-3-(p-tolyl)propanoate. wikipedia.org This β-hydroxy ester is a direct precursor to the target molecule. The reaction is valued for its ability to form the enolate in the presence of the aldehyde without premature self-condensation. organic-chemistry.org

| Substrates | Reagents | Intermediate | Product of Reaction |

| p-Tolualdehyde, Ethyl bromoacetate | Zinc (activated) | Zinc enolate | Ethyl 3-hydroxy-3-(p-tolyl)propanoate |

Brønsted Acid-Catalyzed Reactions with Diazoacetates

A modern approach to constructing the carbon backbone involves the reaction of carbonyl compounds with ethyl diazoacetate, catalyzed by a Brønsted acid. acs.orgnih.gov This methodology can be applied to synthesize Ethyl 3-oxo-3-(p-tolyl)propanoate, a β-keto ester precursor. The reaction proceeds through the interaction of a p-tolyl ketone, such as 4'-methylacetophenone, with ethyl diazoacetate in the presence of a strong Brønsted acid catalyst like tetrafluoroboric acid (HBF₄). researchgate.net

The reaction is initiated by the protonation of the ketone. The ethyl diazoacetate then acts as a nucleophile. The key step involves a 1,2-aryl migration (in the case of an aryl-methyl ketone), which leads to the formation of the β-keto ester framework. acs.orgnih.govresearcher.life This method is part of a broader class of reactions for synthesizing 3-oxo-esters from various ketones and aldehydes. acs.org

| Substrates | Catalyst | Key Transformation | Product of Reaction |

| 4'-Methylacetophenone, Ethyl diazoacetate | Brønsted Acid (e.g., HBF₄) | 1,2-Aryl Shift | Ethyl 3-oxo-3-(p-tolyl)propanoate |

Carbonylative Suzuki-Miyaura Coupling Protocols

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile tool for forming carbon-carbon bonds. Its carbonylative variant allows for the incorporation of a carbonyl group, providing an elegant route to ketones and keto esters. To synthesize the precursor Ethyl 3-oxo-3-(p-tolyl)propanoate, this protocol can be employed by coupling an aryl iodide with p-tolylboronic acid under a carbon monoxide (CO) atmosphere. organic-chemistry.org

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by CO insertion. The subsequent transmetalation with the p-tolylboronic acid and reductive elimination yields the diaryl ketone product. organic-chemistry.org Recent advancements have focused on developing more robust and reusable heterogeneous palladium catalysts, such as polymer-immobilized nanoparticles, which can operate under milder conditions, including atmospheric pressure of CO. organic-chemistry.org

| Substrates | Catalyst | CO Source | Product of Reaction |

| Aryl iodide, p-Tolylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄) or Heterogeneous Pd | Carbon monoxide (gas) | Diaryl ketone (leading to the β-keto ester) |

Wittig-Horner and Wittig Reaction Applications for Functionalized Propanoates

The Horner-Wadsworth-Emmons (HWE) reaction, a well-established variant of the Wittig reaction, serves as a primary method for the synthesis of α,β-unsaturated esters, which are direct precursors to this compound. This reaction involves the condensation of an aldehyde or ketone with a phosphonate-stabilized carbanion.

Specifically, the synthesis of ethyl (E)-3-(p-tolyl)propenoate, a direct precursor, can be achieved by reacting p-tolualdehyde with a phosphonate (B1237965) ylide, such as that generated from triethyl phosphonoacetate. The use of stabilized ylides in the HWE reaction characteristically results in the formation of the (E)-alkene with high stereoselectivity. The strong thermodynamic driving force for this reaction is the formation of a stable dialkylphosphate salt, which is easily removed by aqueous extraction, simplifying product purification. Various bases can be employed to generate the phosphonate carbanion, including sodium methoxide (B1231860) and potassium carbonate, with some procedures highlighting the use of environmentally benign aqueous conditions.

| Reactant 1 | Reactant 2 | Key Reagent/Base | Immediate Product | Stereoselectivity |

|---|---|---|---|---|

| p-Tolualdehyde | Triethyl Phosphonoacetate | Sodium Methoxide (NaOMe) | Ethyl (E)-3-(p-tolyl)propenoate | Predominantly (E) |

| p-Tolualdehyde | Trimethyl Phosphonoacetate | Potassium Carbonate (K2CO3) | Methyl (E)-3-(p-tolyl)propenoate | Predominantly (E) |

Phosphine-Catalyzed Annulation Reactions

Nucleophilic phosphine (B1218219) catalysis is a powerful tool for the construction of carbo- and heterocyclic rings through annulation reactions. This strategy typically involves the initial addition of a tertiary phosphine to an electron-deficient substrate, such as an allenoate, to generate a reactive zwitterionic intermediate. While a direct synthesis of this compound via a phosphine-catalyzed annulation is not prominently documented, related structures are utilized in such complex transformations.

For instance, research has shown the synthesis of complex tetrahydroisoquinoline derivatives through phosphine-catalyzed [3+2] and [4+3] annulation reactions between C,N-cyclic azomethine imines and allenoates. In one case, a complex product, (E)-Ethyl 2-[3-benzoyl-1,5,6,10b-tetrahydropyrazolo[5,1-a]isoquinolin-2(3H)-ylidene]-3-(o-tolyl)propanoate, was synthesized, demonstrating the incorporation of a tolyl-propanoate moiety within a sophisticated molecular architecture facilitated by phosphine catalysis. The choice of phosphine catalyst (e.g., PBu₃ vs. PPh₃) can be critical in directing the reaction pathway towards different cyclization modes.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not detailed, the principles of MCRs have been applied to produce structurally related propanoic acid derivatives.

Functional Group Interconversions and Stereoselective Transformations

Once the basic propanoate structure is formed, further modifications can be achieved through various functional group interconversions. These include reduction of precursor molecules and advanced catalytic methods for introducing new functional groups.

Reduction Methodologies: Catalytic and Asymmetric Approaches

The most direct precursor to this compound is its unsaturated analogue, ethyl 3-(p-tolyl)propenoate, synthesized via the HWE reaction. The conversion of this α,β-unsaturated ester to the final saturated product is accomplished through the reduction of the carbon-carbon double bond.

Catalytic Hydrogenation: This is a standard and highly efficient method for reducing the alkene functionality without affecting the ester group or the aromatic ring under controlled conditions. Heterogeneous catalysts are commonly employed for this purpose.

| Substrate | Catalyst | Hydrogen Source | Product |

|---|---|---|---|

| Ethyl 3-(p-tolyl)propenoate | Palladium on Carbon (Pd/C) | H₂ gas | This compound |

| Methyl Cinnamate | CuSO₄/CoCl₂ | NaBH₄ in MeOH | Methyl 3-phenylpropanoate |

Asymmetric Approaches: For the synthesis of chiral propanoates, asymmetric hydrogenation of the corresponding propenoate is a powerful strategy. This involves the use of chiral transition metal catalysts, typically based on iridium, rhodium, or ruthenium, complexed with chiral ligands. These catalysts facilitate the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. Although a specific application for ethyl 3-(p-tolyl)propenoate is not detailed in the provided sources, the methodology is broadly applicable to this class of substrates.

Fluoroalkoxycarbonylation via Organophotoredox Catalysis

Organophotoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates and forging new chemical bonds. While the specific fluoroalkoxycarbonylation of a precursor to yield this compound is not described, related transformations on similar substrates highlight the potential of this methodology.

For instance, an organo-photoredox catalyzed hydroformylation of aryl olefins, such as styrenes, has been developed. nih.gov This process uses diethoxyacetic acid as a formyl radical equivalent, which adds regioselectively to the styrene (B11656). nih.gov This demonstrates a metal-free method for the C-C bond formation at the benzylic position under mild conditions, showcasing a modern catalytic approach to functionalizing styrene derivatives like p-methylstyrene, a potential starting material.

Derivatization from Ketone Precursors

An alternative synthetic route to this compound involves the derivatization of a ketone precursor. The β-keto ester, Ethyl 3-oxo-3-(p-tolyl)propanoate, is a readily available starting material for this approach. pharmaffiliates.combldpharm.com The key transformation is the complete reduction of the β-keto group to a methylene (B1212753) group (-CO- → -CH₂-).

Several methods are available for this transformation:

Clemmensen Reduction: This classic method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for aryl ketones that are stable to strongly acidic conditions. masterorganicchemistry.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures, typically in a high-boiling solvent such as ethylene (B1197577) glycol. It is suitable for substrates that are sensitive to acid but stable to strong base. masterorganicchemistry.com

Catalytic Hydrogenation: Under more forcing conditions (higher pressure and temperature), catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel can also reduce a ketone to a methylene group, particularly for benzylic ketones. masterorganicchemistry.com This method can sometimes be performed in one pot following the reduction of an associated double bond.

These methods provide a robust pathway from the stable β-keto ester to the final saturated propanoate.

Introduction of Amino and Phosphoryl Moieties

The incorporation of amino and phosphoryl groups into the this compound scaffold is of significant interest for the development of novel compounds with potential biological activity. While direct methodologies for the functionalization of this compound are still under investigation, related synthetic strategies provide valuable insights.

The synthesis of the closely related compound, 3-amino-3-(p-tolyl)propionic acid, has been reported, indicating that the introduction of an amino group at the C3 position is feasible. tcichemicals.com One potential strategy for the amination of this compound could involve an aza-Michael addition, a powerful method for the formation of carbon-nitrogen bonds. researchgate.net This reaction typically involves the addition of an amine nucleophile to an α,β-unsaturated ester. In this context, a precursor such as ethyl 3-(p-tolyl)acrylate could serve as the Michael acceptor. The reaction can be promoted by various catalysts, including acidic alumina (B75360) under solvent-free conditions, which offers an environmentally friendly approach to obtaining the desired β-amino ester. researchgate.net

Currently, there is a lack of specific literature detailing the introduction of a phosphoryl moiety directly onto the this compound structure. This represents an area ripe for future research, potentially exploring methods like the Pudovik reaction or other nucleophilic additions of phosphorus-containing reagents.

Catalytic Systems and Reagent Innovations in Synthesis

The development of novel catalytic systems and the optimization of stoichiometric reagents have been pivotal in advancing the synthesis of this compound and its derivatives. These innovations aim to improve reaction yields, reduce environmental impact, and provide greater control over selectivity.

Zinc-Based Catalysis (e.g., Zn(OTf)2)

Zinc-based catalysts, particularly zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2), are known to be effective Lewis acids in various organic transformations. While specific examples of Zn(OTf)2-catalyzed synthesis of this compound are not extensively documented, the principles of zinc catalysis in related reactions are highly relevant. For instance, scandium triflate (Sc(OTf)3), a comparable Lewis acid, has been shown to be effective in promoting Michael addition reactions. researchgate.net It is plausible that Zn(OTf)2 could catalyze the conjugate addition of a p-tolyl nucleophile to ethyl acrylate (B77674), facilitating the formation of the target molecule. Further investigation into the application of zinc catalysts for this specific transformation is warranted.

Organocatalysis and Acid Catalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often providing a green alternative to metal-based catalysts. The Michael addition, a key reaction for the synthesis of 3-arylpropanoates, can be effectively catalyzed by organocatalysts. masterorganicchemistry.com These reactions involve the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While specific organocatalytic methods for the synthesis of this compound are not detailed in the current literature, the general principles are well-established.

Acid catalysis also plays a significant role in related synthetic transformations. For instance, the aza-Michael addition of primary amines to ethyl acrylate can be catalyzed by acidic alumina, providing a pathway to β-amino esters. researchgate.net This highlights the potential for acid catalysts to facilitate the introduction of functionalities into the propanoate backbone.

Transition Metal-Catalyzed Processes (e.g., Palladium(II), Copper(II))

Transition metal catalysis offers highly efficient and selective routes for the formation of carbon-carbon bonds.

Palladium(II)-Catalyzed Heck Reaction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with alkenes. mdpi.com The synthesis of precursors to this compound, such as ethyl 3-(p-tolyl)acrylate, can be achieved via the Heck reaction between a p-tolyl halide (e.g., p-bromotoluene) and ethyl acrylate, catalyzed by a palladium complex. researchgate.netresearchgate.net The reaction conditions for such transformations have been a subject of optimization studies to maximize yield and efficiency. researchgate.net For example, a palladium acetate (B1210297)/hydrazone ligand system has been shown to be effective in catalyzing the coupling of p-bromotoluene with methyl acrylate. researchgate.net

| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 / Hydrazone Ligand | p-bromotoluene | Methyl Acrylate | K2CO3 | DMF | 100 | Good | researchgate.net |

| Pd(II)@MTP/PMs | Various Aryl Halides | Ethyl Acrylate | Various | Various | Various | - | researchgate.net |

Copper(II)-Catalyzed Conjugate Addition: Copper-catalyzed 1,4-conjugate addition, also known as the Michael addition, is a powerful method for the formation of carbon-carbon bonds. organicreactions.orgmdpi.comrug.nlbeilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com This reaction typically involves the addition of an organometallic reagent, such as a Grignard reagent or an organozinc reagent, to an α,β-unsaturated carbonyl compound in the presence of a copper catalyst. mdpi.commdpi.com The synthesis of this compound could be envisioned through the copper-catalyzed conjugate addition of a p-tolyl organometallic reagent to ethyl acrylate. The use of stoichiometric organocopper reagents is also a well-established method for achieving efficient conjugate additions. organicreactions.org

| Reaction Type | Nucleophile | Substrate | Catalyst | Key Features | Reference |

| Conjugate Addition | Organocopper Reagents | α,β-Unsaturated Carbonyls | Stoichiometric Copper | High efficiency and broad utility | organicreactions.org |

| Conjugate Addition | Grignard Reagents | α,β-Unsaturated Carbonyls | Catalytic Copper Salts | Promotes 1,4-addition over 1,2-addition | mdpi.commdpi.com |

Stoichiometric Reagents and Reaction Conditions Optimization

The choice of stoichiometric reagents and the optimization of reaction conditions are crucial for the successful synthesis of this compound.

In the context of conjugate additions, stoichiometric organocopper reagents have demonstrated broad utility and high effectiveness. organicreactions.org The reaction of acylnickel(II) complexes with electrophiles has also been studied stoichiometrically, providing insights into the formation of ketone byproducts in related cross-coupling reactions. acs.org

The optimization of reaction conditions, including the choice of catalyst, base, solvent, and temperature, is critical for maximizing the yield and selectivity of the desired product. For instance, in the Heck reaction of aryl halides with acrylates, factors such as the palladium precatalyst, the nature of the base (e.g., K2CO3), and the solvent (e.g., DMF) have been systematically investigated to identify the optimal parameters. researchgate.netbeilstein-journals.orgugent.be The use of microwave irradiation has also been explored to accelerate Michael addition reactions. nih.gov

| Reaction | Optimized Parameter | Effect | Reference |

| Heck Reaction | Catalyst Loading | Increased loading improved yield | beilstein-journals.org |

| Heck Reaction | Base | K2CO3 found to be optimal | researchgate.netugent.be |

| Heck Reaction | Solvent | DMF provided good conversion | researchgate.netugent.be |

| Michael Addition | Reaction Time | Microwave irradiation reduced reaction time | nih.gov |

Comprehensive Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

For the methyl ester analogue, the following signals are reported in deuterated chloroform (B151607) (CDCl₃): a four-proton signal for the aromatic protons at ~7.06 ppm, a three-proton singlet for the methoxy (B1213986) (-OCH₃) group at 3.63 ppm, two-proton signals for the -CH₂CH₂- chain at 2.89 and 2.58 ppm, and a three-proton singlet for the tolyl methyl group at 2.29 ppm. iranchembook.ir

For Ethyl 3-(p-tolyl)propanoate, the ethyl group would replace the methyl ester signal, giving rise to a quartet around 4.1 ppm (for the -OCH₂- group) and a triplet around 1.2 ppm (for the -CH₃ group). The signals for the p-tolyl group and the propanoate backbone would remain largely unchanged.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on its Methyl Analogue

| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | ~7.1 | Multiplet | 4H |

| Ester Methylene (B1212753) (-OCH₂CH₃) | ~4.1 | Quartet | 2H |

| Methylene (-CH₂CH₂COO-) | ~2.9 | Triplet | 2H |

| Methylene (-CH₂COO-) | ~2.6 | Triplet | 2H |

| Tolyl Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |

| Ester Methyl (-OCH₂CH₃) | ~1.2 | Triplet | 3H |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. As with ¹H NMR, data from the analogue methyl 3-(p-tolyl)propionate can be used for interpretation. iranchembook.ir In the ¹³C NMR spectrum of the methyl analogue, the carbonyl carbon of the ester appears at 173.3 ppm. iranchembook.ir The aromatic carbons are observed between 128-138 ppm, while the carbons of the methoxy group, the aliphatic chain, and the tolyl methyl group appear at 51.5 ppm, 35.9/30.6 ppm, and 21.0 ppm, respectively. iranchembook.ir

For this compound, the carbon signals for the ethyl group would be expected around 60 ppm (-OCH₂) and 14 ppm (-CH₃), while other signals would be comparable to the methyl analogue.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on its Methyl Analogue

| Carbon | Predicted Chemical Shift (δ) (ppm) |

| Carbonyl (C=O) | ~173 |

| Aromatic (quaternary) | ~138 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~128 |

| Ester Methylene (-OCH₂) | ~60 |

| Methylene (-CH₂CH₂COO-) | ~36 |

| Methylene (-CH₂COO-) | ~31 |

| Tolyl Methyl (Ar-CH₃) | ~21 |

| Ester Methyl (-OCH₂CH₃) | ~14 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and confirming the molecular structure.

Mass Spectrometry (MS) Based Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₁₂H₁₆O₂) is 192.11503 Da. chemsrc.com HRMS analysis would aim to find an ion corresponding to this mass (e.g., as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺) with a very low mass error, typically in the parts-per-million (ppm) range.

Table 3: Calculated Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₆O₂ | 192.11503 |

| [M+H]⁺ | C₁₂H₁₇O₂ | 193.12286 |

| [M+Na]⁺ | C₁₂H₁₆NaO₂ | 215.10480 |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that separates compounds in a mixture via liquid chromatography before detection by a mass spectrometer. This is particularly useful for analyzing complex samples or for pharmacokinetic studies.

A typical LC/MS method for an ethyl ester compound like this compound would involve separation on a reverse-phase column (such as a C18 column) with a gradient elution using a mixture of an aqueous solvent (e.g., water with ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). researchgate.netdntb.gov.ua Detection would likely be performed using a positive ion mode with an electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) source, which are effective for moderately polar compounds. dntb.gov.uamdpi.com This setup allows for the sensitive detection and quantification of the target compound in various matrices. oup.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of an organic compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the presence of an ester functional group is a key feature.

The IR spectrum of a related compound, ethyl 3-(pyridin-2-ylamino)-3-(p-tolyl)propanoate, shows a characteristic absorption band for the C=O group at 1734 cm⁻¹ researchgate.net. Generally, the carbonyl (C=O) stretch of aliphatic esters is observed in the range of 1750-1735 cm⁻¹ vscht.cz. For instance, the C=O stretch in ethyl acetate (B1210297) appears at 1736 cm⁻¹, accompanied by a C-O bond stretch at 1232 cm⁻¹ libretexts.org. In another example, ethyl 2-(3-(p-tolyl) imidazo[1,2-a]pyridin-2-yl)acetate, the C=O group absorption is noted at 1732 cm⁻¹ researchgate.net. The conjugation in a molecule can shift the carbonyl peak to a lower wavenumber by 20-30 cm⁻¹ libretexts.org.

Based on these reference points, the expected IR absorption bands for this compound would confirm the presence of its key functional groups.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | ~1735 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 |

| Alkane | C-H Stretch | ~2850-2960 |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a crucial technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared to the theoretical percentages calculated from the compound's molecular formula, C₁₂H₁₆O₂, to confirm its elemental composition and purity.

For this compound, the theoretical composition can be calculated based on its atomic constituents and molecular weight (192.25 g/mol ) chemsrc.com.

Table 2: Theoretical vs. Experimental Elemental Analysis of a Related Compound

| Element | Theoretical % (C₁₈H₁₈N₂O₃) | Experimental % |

|---|---|---|

| Carbon (C) | 69.66 | 69.84 researchgate.net |

| Hydrogen (H) | 5.85 | 5.91 researchgate.net |

While direct experimental data for this compound is not provided in the search results, the analysis of a related compound demonstrates the principle of comparing theoretical and experimental values to verify the composition researchgate.net.

X-ray Diffraction for Solid-State Structure Determination

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed. sigmaaldrich.comhplc.eu

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com In a GC system, the sample is vaporized and transported through a column by a carrier gas. chula.ac.th Separation is achieved based on the differential partitioning of the components between the mobile gas phase and a stationary phase within the column. sigmaaldrich.comchula.ac.th The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property used for identification.

In the analysis of complex mixtures like wine, GC-MS has been used to identify numerous volatile compounds, including various ethyl esters. For example, ethyl hexanoate, ethyl octanoate, and ethyl decanoate (B1226879) have been identified with specific retention times on a given column. mostwiedzy.pl The purity of this compound can be assessed by the presence of a single major peak in the gas chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. hplc.eu It is a versatile method for the analysis of a wide range of compounds. While GC is often preferred for volatile esters, HPLC can also be employed, particularly for less volatile derivatives or when derivatization is not desirable. hplc.eu The purity of a sample is determined by the number and relative areas of the peaks in the resulting chromatogram.

Table 3: Chromatographic Techniques for the Analysis of Ethyl Esters

| Technique | Principle | Application to this compound |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gas mobile phase and a solid/liquid stationary phase. sigmaaldrich.comchula.ac.th | Ideal for purity assessment and quantification due to its volatility. A single peak would indicate high purity. |

Chemical Transformations and Synthesis of Advanced Derivatives

Synthesis of Substituted Propanoate Analogs

The propanoate backbone of ethyl 3-(p-tolyl)propanoate is amenable to various substitution reactions, allowing for the introduction of new functional groups. These modifications can significantly alter the chemical properties of the parent molecule, leading to a range of analogs with tailored structures.

Another approach involves the reaction of a metalated isoxazole (B147169) derivative with an acid chloride. Specifically, Methyl 2-(3-(4-chlorophenyl)isoxazol-5-yl)-3-oxo-3-(p-tolyl)propanoate was prepared from the reaction of methyl 2-(3-(aryl)isoxazol-5-yl)acetate with 4-methylbenzoyl chloride using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). beilstein-journals.org This method showcases the construction of a β-keto ester functionality attached to a heterocyclic system.

These synthetic strategies are crucial as β-keto esters are valuable intermediates, known for their utility as building blocks in the synthesis of more complex molecules, including various natural products. google.com The reactivity of the β-keto ester group allows for further modifications and cyclization reactions. researchgate.net

Table 1: Synthesis of β-Keto Ester Derivatives

| Derivative Name | Starting Materials | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(3-(4-chlorophenyl)isoxazol-5-yl)-3-oxo-3-(p-tolyl)propanoate | Methyl 2-(3-(4-chlorophenyl)isoxazol-5-yl)acetate, 4-methylbenzoyl chloride | NaH, THF | 95% | beilstein-journals.org |

Data for the second entry was not fully specified in the source material.

The introduction of a hydroxyl group at the β-position of the propanoate chain is a key transformation, leading to the formation of β-hydroxy esters. These compounds are significant chiral building blocks in organic synthesis.

A highly catalytic and enantioselective Reformatsky reaction has been employed for the synthesis of Ethyl 3-hydroxy-3-(p-tolyl)propanoate. acs.org This reaction utilizes aldehydes and ethyl iodoacetate in the presence of a prolinol-based ligand and dimethylzinc (B1204448) (Me₂Zn). The process yields the desired β-hydroxy ester with high enantiomeric excess. acs.org

Similarly, an aldol (B89426) reaction between the lithium enolate of a propionate (B1217596) ester and p-tolualdehyde can produce the corresponding β-hydroxy ester. For example, tert-butyl 3-hydroxy-3-(p-tolyl)-2-methylpropanoate was synthesized using this method, which serves as a precursor for trisubstituted (E)-α,β-unsaturated esters. researchgate.net The development of methods to obtain optically pure β-hydroxy esters, such as through kinetic resolution, is an active area of research, as these compounds are precursors to valuable bioactive molecules. mdpi.com

Table 2: Synthesis of β-Hydroxy Ester Derivatives

| Derivative Name | Synthetic Method | Key Reagents | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl 3-hydroxy-3-(p-tolyl)propanoate | Enantioselective Reformatsky Reaction | Prolinol ligand (L5), Me₂Zn, Ph₃PO | 83% | acs.org |

The incorporation of fluorine atoms into organic molecules can profoundly influence their properties. The synthesis of fluoro-substituted propanoates from precursors like this compound is a strategy to create novel compounds. While direct fluorination of this compound is not extensively detailed, related syntheses provide insight into potential pathways. For example, ethyl 2,2-difluoro-3-hydroxypropanoate can be prepared and subsequently used in further reactions. google.com Another relevant strategy involves the use of α-fluoro-β-keto esters in palladium-catalyzed decarboxylative cyclization reactions to generate functionalized piperidines and pyrrolidines. whiterose.ac.uk This suggests that a fluoro-substituted derivative of this compound could serve as a key intermediate for nitrogen-containing heterocycles. The synthesis of unnatural amino esters has also been explored starting from precursors like ethyl β-bromo-α-hydroxyiminocarboxylate. beilstein-journals.org

Functionalization with diazo and silyloxy groups introduces versatile handles for further chemical transformations. Diazo compounds, for instance, are precursors to carbenes, which can undergo a variety of insertion and cyclization reactions. whiterose.ac.uk Iron-catalyzed sulfur alkylation of sulfenamides with diazo compounds represents a modern approach to creating functionalized sulfilimines, demonstrating the utility of diazo compounds in carbon-heteroatom bond formation. rsc.org

Silyloxy functionalization is often used to protect hydroxyl groups or to activate molecules for specific reactions. The synthesis of stereoregular cyclic p-tolyl-siloxanes has been reported, which act as reagents for creating functionalized organosiloxanes through hydrosilylation reactions. rsc.org This indicates a synthetic strategy where a hydroxylated derivative of this compound could be converted into a silyloxy-functionalized intermediate, enabling further diversification.

The introduction of a phosphoryl group into the propanoate structure opens pathways to compounds with potential applications in medicinal chemistry and materials science. Phosphoryl-containing compounds are often synthesized through reactions like the Abramov or Arbuzov reactions. nih.gov For example, isatin (B1672199) derivatives can react with various phosphites to yield phosphorus-containing 2-indolinones. nih.govresearchgate.net

While direct phosphorylation of this compound is not explicitly described, related reactions provide a template for such transformations. For instance, α,β-unsaturated acyl phosphonates are used in organocatalytic asymmetric Michael/cyclization cascade reactions to construct spirocyclic oxindole-γ-lactones. acs.org This highlights a strategy where a derivative of this compound could be elaborated into a phosphoryl-containing heterocyclic system. The synthesis of phospholes, which are phosphorus analogs of pyrroles, also represents an advanced derivatization, though their direct synthesis from propanoate precursors is a complex, multi-step process. thieme-connect.de

Cyclization Reactions to Form Heterocyclic Frameworks

Derivatives of this compound are valuable precursors for constructing various heterocyclic frameworks. These cyclization reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to complex polycyclic systems.

For example, a Michael/alkylation cascade reaction involving α-substituted ammonium (B1175870) ylides can be used to construct spirocyclopropyl oxindoles. In one instance, a derivative, Ethyl 5′-Bromo-2′-oxo-3-(p-tolyl)spiro[cyclopropane-1,3′-indoline]-2-carboxylate, was synthesized, demonstrating the incorporation of the p-tolylpropanoate motif into a spirocyclic system. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions provide another route to heterocyclic structures. Diethyl 2-(3-oxo-2-(p-tolyl)indolin-2-yl)malonate has been synthesized, showcasing the formation of an oxindole (B195798) ring bearing a p-tolyl group at a quaternary center. mdpi-res.com Other heterocyclic systems, such as pyrimido[1,2-a]pyrimidin-4-ones, have been synthesized through the thermal cyclization of precursors like ethyl 3-(pyrimidin-2-ylamino)but-2-enoate, indicating that amino-functionalized derivatives of this compound could undergo similar transformations. core.ac.uk Tandem addition and ring-forming reactions, such as the Dieckmann condensation followed by ring-closing metathesis (RCM), offer a powerful strategy for assembling complex scaffolds from acyclic precursors that could be derived from this compound. nih.gov

Table 3: Examples of Heterocyclic Frameworks from p-Tolyl-Containing Precursors

| Heterocyclic Product | Key Reaction Type | Precursor Fragment | Reference |

|---|---|---|---|

| Ethyl 5′-Bromo-2′-oxo-3-(p-tolyl)spiro[cyclopropane-1,3′-indoline]-2-carboxylate | Michael/Alkylation Cascade | p-tolyl | acs.org |

Isocoumarin (B1212949) Derivatives

Isocoumarins are a class of naturally occurring lactones with a 1H-isochromen-1-one core structure. The synthesis of isocoumarin derivatives from precursors related to this compound has been achieved through various catalytic methods.

A notable synthesis involves a zinc triflate-catalyzed cascade reaction. niscpr.res.in In this process, a methyl 2-(phenylethynyl)benzoate derivative reacts with an acrylate (B77674), such as ethyl acrylate, in the presence of zinc triflate in toluene (B28343) at reflux. niscpr.res.in This one-pot reaction proceeds via tandem intramolecular cyclization followed by an olefin addition to yield isocoumarin derivatives. niscpr.res.in For instance, the reaction of methyl 2-((p-tolyl)ethynyl)benzoate with ethyl acrylate would be expected to produce ethyl 3-(1-oxo-3-(p-tolyl)-1H-isochromen-4-yl)propanoate. niscpr.res.in The product can be purified by column chromatography. niscpr.res.in

Another approach involves the Rh(III)-catalyzed C–H activation and annulation of enaminones with iodonium (B1229267) ylides. beilstein-journals.org This method provides a route to isocoumarins with various substituents. beilstein-journals.org Additionally, metal-free syntheses have been developed, such as the reaction of o-halobenzoic acids with alkynes. mdpi.comresearchgate.net

Table 1: Synthesis of Isocoumarin Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-(phenylethynyl)benzoate, Ethyl acrylate | Zinc triflate, Toluene | Ethyl 3-(1-oxo-3-phenyl-1H-isochromen-4-yl)propanoate | 77-85 | niscpr.res.in |

| Enaminones, Iodonium ylides | [Cp*RhCl2]2, AgSbF6, HOAc | Substituted Isocoumarins | up to 93 | beilstein-journals.org |

| o-Bromobenzoic acid, Alkynes | Copper catalyst, K2CO3 | 3-Substituted Isocoumarins | 8-81 | researchgate.net |

Imidazopyridine Derivatives

Imidazopyridines are bicyclic heteroaromatic compounds containing a fused imidazole (B134444) and pyridine (B92270) ring. The synthesis of imidazopyridine derivatives can be achieved from precursors that could be derived from this compound.

One synthetic route involves the reaction of 2-aminopyridine (B139424) with aryl glyoxals and Meldrum's acid in ethanol (B145695) with acetic acid. researchgate.net This can lead to the formation of ethyl 2-(3-arylimidazo[1,2-a]pyridin-2-yl)acetates. For example, using 4-methylphenylglyoxal would yield ethyl 2-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)acetate. researchgate.net The reaction conditions can be optimized by adjusting the solvent and temperature to improve the yield. researchgate.net

Another method for synthesizing imidazo[1,2-a]pyridines involves a NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines. nih.gov This protocol tolerates a wide range of functional groups on both starting materials, leading to various C3-carbonylated imidazopyridines. nih.gov

Table 2: Synthesis of Imidazopyridine Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine, 4-Methylphenylglyoxal, Meldrum's acid | Acetic acid, Ethanol | Ethyl 2-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)acetate | 46 (reflux) | researchgate.net |

| Propargyl alcohols, 2-Aminopyridines | NaIO4, TBHP, Chlorobenzene | C3-Carbonylated Imidazopyridines | Moderate | nih.gov |

Pyrazolo[5,1-a]isoquinoline Derivatives

Pyrazolo[5,1-a]isoquinolines are a class of fused heterocyclic compounds that have attracted interest due to their potential biological activities. Their synthesis can be accomplished through ruthenium(II)-catalyzed annulation reactions.

A common method involves the C-H/N-H annulation of pyrazoles with alkynes. nio.res.inresearchgate.net For instance, the reaction of a 3-substituted-5-phenyl-1H-pyrazole with an alkyne in the presence of a ruthenium(II) catalyst, such as [(p-cymene)RuCl2]2, along with additives like AgSbF6 and Cu(OAc)2·H2O, in water at 100°C, can yield pyrazolo[5,1-a]isoquinoline derivatives. nio.res.in The reaction can also be performed in methanol (B129727) at a lower temperature with a carboxylic acid ligand. nio.res.inresearchgate.net The specific substitution pattern of the final product depends on the substituents on the pyrazole (B372694) and alkyne starting materials.

Table 3: Synthesis of Pyrazolo[5,1-a]isoquinoline Derivatives

| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methyl-5-phenyl-1H-pyrazole, Diphenylacetylene | [(p-cymene)RuCl2]2, AgSbF6, Cu(OAc)2·H2O | Water, 100°C, 24 h | 2-Methyl-5,6-diphenylpyrazolo[5,1-a]isoquinoline | Excellent | nio.res.in |

γ-Lactam Derivatives

γ-Lactams, or 3-pyrrolin-2-ones, are five-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. Multicomponent reactions (MCRs) provide an efficient pathway to highly functionalized γ-lactam derivatives.

One such MCR involves the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives. nih.gov For example, the reaction of p-toluidine, formaldehyde, and ethyl pyruvate in the presence of a BINOL-derived phosphoric acid catalyst can yield 1-(p-tolyl)-3-(p-tolylamino)-1,5-dihydro-2H-pyrrol-2-one. nih.gov The mechanism proceeds through the formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization. nih.gov

Another MCR for the synthesis of γ-lactams involves the reaction of amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247). nih.gov For instance, p-toluidine, benzaldehyde, and diethyl acetylenedicarboxylate react to form ethyl 5-oxo-2-phenyl-1-(p-tolyl)-4-(p-tolylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. nih.gov

Table 4: Synthesis of γ-Lactam Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Multicomponent | p-Toluidine, Formaldehyde, Ethyl pyruvate | BINOL derived phosphoric acid | 1-(p-Tolyl)-3-(p-tolylamino)-1,5-dihydro-2H-pyrrol-2-one | 80 | nih.gov |

Pyrrolidinyl and Related Nitrogen Heterocycles

Pyrrolidine (B122466) rings are saturated five-membered nitrogen-containing heterocycles that are fundamental scaffolds in many natural products and pharmaceuticals. The synthesis of functionalized pyrrolidinyl derivatives can start from precursors that can be derived from this compound.

One synthetic approach involves the nucleophilic substitution of a suitable starting material with dimethylmalonate (B8719724). For example, (-)-(S)-N,O-bis(p-tolylsulfonyl)-2-pyrrolidyl methanol can be reacted with dimethylmalonate in the presence of sodium hydride in DMF at 100°C to produce a functionalized pyrrolidine derivative. researchgate.net Further transformations of these derivatives can lead to more complex structures. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient construction of various nitrogen heterocycles, including pyrrolidines. chim.it

Quinoxaline Derivatives

Quinoxalines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. They can be synthesized through the condensation of o-phenylenediamines with α-dicarbonyl compounds.

A relevant synthetic pathway involves the reaction of an o-phenylenediamine (B120857) with a 2-oxo-propionic acid ethyl ester derivative. sapub.org For instance, the reaction of o-phenylenediamine with ethyl 3-bromo-2-oxo-3-phenylpropanoate in acetic acid yields quinoxalin-2(1H)-one derivatives. sapub.org Furthermore, 3-phenylquinoxalin-2(1H)-one can undergo Michael addition with acrylic acid derivatives to give N-alkylated products like ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate. rsc.org This ester can then be converted into other derivatives such as hydrazides, which are useful synthons for further modifications. rsc.org

Table 5: Synthesis of Quinoxaline Derivatives

| Starting Materials | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenylquinoxalin-2(1H)-one, Ethyl acrylate | - | Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | 88 | rsc.org |

| Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | Hydrazine (B178648) hydrate | 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanehydrazide | 91 | rsc.org |

Triazolopyrimidine Derivatives

Triazolopyrimidines are fused heterocyclic systems containing a triazole ring fused to a pyrimidine (B1678525) ring. They are of significant interest in medicinal chemistry.

The synthesis of these derivatives often involves the condensation of a 1,3-dicarbonyl compound with a 3-amino-1,2,4-triazole. semanticscholar.org The required β-keto ester, such as ethyl 3-oxo-3-(p-tolyl)propanoate, can be prepared by the reaction of 1-(p-tolyl)ethan-1-one with diethyl carbonate in the presence of a base like sodium hydride. semanticscholar.org The resulting β-keto ester is then condensed with a 3-amino-1,2,4-triazole in acetic acid at elevated temperatures to form a hydroxytriazolopyrimidine intermediate. semanticscholar.org This intermediate can be further functionalized, for example, by chlorination with POCl3 followed by reaction with an amine. semanticscholar.org

Another approach is a one-pot, three-component reaction of an aldehyde, 3-amino-1,2,4-triazole, and a β-ketonitrile, such as 3-cyanoacetyl indole, in the presence of a base like triethylamine (B128534) in DMF. japsonline.com

Table 6: Synthesis of Triazolopyrimidine Derivatives

| Reaction Type | Starting Materials | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Claisen Condensation | 1-(p-Tolyl)ethan-1-one, Diethyl carbonate | Sodium hydride, DMF | Ethyl 3-oxo-3-(p-tolyl)propanoate | semanticscholar.org |

| Condensation | Ethyl 3-oxo-3-(p-tolyl)propanoate, 3-Amino-1,2,4-triazole | Acetic acid | 7-Hydroxy-5-(p-tolyl)- niscpr.res.inresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine | semanticscholar.org |

Pyrazole and Thiazole (B1198619) Derivatives

While direct conversion of this compound is not the common starting point, its structural motif, the p-tolylpropyl group, is integral to more complex precursors used in the synthesis of pyrazole and thiazole derivatives. A key intermediate is 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which serves as a versatile building block. nih.govresearchgate.net

The synthesis of thiazole derivatives often begins with this p-tolyl-containing pyrazoline. For instance, reacting it with various halogenated compounds in ethanol with triethylamine yields a range of substituted thiazoles. nih.gov The reaction with ethyl 2-chloro-3-oxobutanoate produces an ethyl thiazole-5-carboxylate derivative. nih.gov Similarly, reactions with 3-chloropentane-2,4-dione (B157559) and ethyl 2-chloroacetate lead to other functionalized thiazoles. nih.gov

These transformations highlight the reactivity of the carbothioamide group in the pyrazoline precursor, enabling the construction of the thiazole ring. nih.govmdpi.com The general approach involves the reaction of the thiourea (B124793) moiety with α-halo carbonyl compounds, a classic method for thiazole synthesis. ekb.eglmaleidykla.lt

Further derivatization is also possible. For example, the resulting thiazole derivatives can be reacted with hydrazonoyl halides to introduce additional heterocyclic moieties, expanding the chemical diversity of the final products. nih.gov

Table 1: Synthesis of Thiazole Derivatives from a p-Tolyl Precursor

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate | nih.gov |

| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Ethyl 2-chloroacetate | 2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one | nih.gov |

The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comdergipark.org.tr Another method is the 1,3-dipolar cycloaddition of nitrilimines with alkenes. mdpi.comnih.gov While these are general methods, they can be applied to precursors containing the p-tolyl group to generate pyrazoles with this specific substituent.

Pyrano[2,3-d]thiazole Derivatives

The synthesis of pyrano[2,3-d]thiazole derivatives can also be achieved from p-tolyl-containing precursors. nih.gov These fused heterocyclic systems are typically formed through multicomponent reactions. A common strategy involves the reaction of a thiazolone derivative with an arylidenemalononitrile in a suitable solvent like ethanol, often with a piperidine (B6355638) catalyst. nih.govresearchgate.net

Specifically, 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one can be treated with various arylidenemalononitriles to afford 5-amino-2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-7-aryl-7H-pyrano[2,3-d]thiazole-6-carbonitriles. nih.gov The structure of these complex molecules is confirmed through spectral data, such as IR spectroscopy which shows characteristic bands for the amino (NH2) group. nih.gov

Another route involves a one-pot, three-component reaction of an aldehyde (like p-tolualdehyde), malononitrile, and 2-thioxothiazolidin-4-one in the presence of a catalyst, such as potassium carbonate in an aqueous medium, to produce compounds like 5-amino-2-thioxo-7-(p-tolyl)-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile. rroij.com

Table 2: Synthesis of a p-Tolyl-Substituted Pyrano[2,3-d]thiazole Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

|---|

Chiral Synthesis and Stereochemical Control

Achieving stereochemical control is crucial for the synthesis of specific enantiomers of this compound and its derivatives. Several strategies have been developed to this end.

One prominent method is the asymmetric hydrogenation of β-keto esters. The precursor, ethyl 3-oxo-3-(p-tolyl)propanoate, can be hydrogenated using a chiral ruthenium catalyst to yield (S)-ethyl 3-hydroxy-3-(p-tolyl)propanoate with high enantiomeric excess. scispace.com This method provides a direct route to chiral β-hydroxy esters, which are valuable synthetic intermediates.

Another approach involves the stereoselective bioreduction of the same β-keto ester. Ketoreductases, such as ChKRED12, can catalyze the reduction to produce the corresponding chiral alcohol, similar to the synthesis of (S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate, a key intermediate for the drug duloxetine. researchgate.net This highlights the potential of enzymatic methods for producing enantiomerically pure p-tolyl derivatives.

Kinetic resolution is another effective technique. For related compounds like racemic 2-aryl-2-fluoropropanoic acids, enzymatic hydrolysis can be used to selectively resolve one enantiomer, a principle applicable to the chiral synthesis of p-tolylpropanoate derivatives. mdpi.com

Furthermore, stereocontrol can be exerted during C-C bond formation. An aldol reaction between p-tolualdehyde and a propionate enolate can generate a β-hydroxy ester, which can then undergo further stereoselective reactions. researchgate.net Iterative synthetic sequences involving asymmetric diboration and reagent-controlled homologation have also been developed to build up polyol chains with high stereocontrol, a methodology demonstrated with p-tolyl groups. chemrxiv.org These advanced methods allow for the precise construction of multiple stereocenters.

The synthesis of specific chiral derivatives like (R)-ethyl 3-amino-3-(p-tolyl)propanoate has also been reported, indicating the availability of chiral building blocks for more complex syntheses. bldpharm.com

Table 3: Methods for Chiral Synthesis and Stereocontrol

| Method | Precursor | Product | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ethyl 3-oxo-3-(p-tolyl)propanoate | (S)-Ethyl 3-hydroxy-3-(p-tolyl)propanoate | Chiral Ruthenium Catalyst | scispace.com |

| Stereoselective Bioreduction | Ethyl 3-oxo-3-(p-tolyl)propanoate | Chiral Ethyl 3-hydroxy-3-(p-tolyl)propanoate | Ketoreductase Enzyme | researchgate.net |

| Aldol Reaction | p-Tolualdehyde | tert-Butyl 3-hydroxy-3-(p-tolyl)-2-methylpropanoate | Diastereoselective C-C bond formation | researchgate.net |

Computational Chemistry and Reaction Mechanistic Investigations

Elucidation of Reaction Mechanisms and Pathways

Computational studies are crucial for understanding the intricate details of chemical reactions, including transition states and the influence of molecular structure on reaction outcomes.

In the context of related compounds, computational analysis has shed light on reaction stereoselectivity. For instance, during the asymmetric hydrogenation of β-keto esters to produce compounds like (S)-Ethyl-3-hydroxy-3-(p-tolyl)propanoate, a weak π-π stacking interaction between the substrate's aromatic ring and a phenyl group from the catalyst (a BINAP ligand) can occur. scispace.com This interaction can stabilize an unfavorable transition state, leading to a decrease in the enantiomeric excess of the product. scispace.com Understanding such subtle, non-covalent interactions is key to optimizing catalysts for higher stereoselectivity. scispace.com

Density Functional Theory (DFT) calculations have also been employed to explain why certain reaction pathways are favored over others. In studies of complex transformations, such as the Rh-catalyzed reaction of azirine derivatives containing a p-tolyl group, DFT was used to calculate the Gibbs free energy of various potential transition states. rscf.ru These calculations revealed that the high strain energy of the azirine ring is released during its opening and recyclization, making this pathway highly favorable and explaining the absence of other potential side products. rscf.ru

Furthermore, computational methods can identify significant energy barriers that influence a molecule's conformational stability and, consequently, its biological activity. For squaramide derivatives synthesized from Ethyl 3-((3,4-dioxo-2-(p-tolyl)cyclobut-1-en-1-yl)amino)propanoate, it was noted that a high energy barrier to rotation between rotameric forms could make thermal interconversion unfeasible under standard conditions. rsc.org This restricted bond rotation can significantly impact how the molecule interacts with its biological target. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental information about the electronic structure and energetic properties of molecules. Density Functional Theory (DFT) is a commonly used method for this purpose.

DFT computations have been utilized to study the structures and energetics of various derivatives. researchgate.net For example, in studies of substituted benzoylthiourea (B1224501) derivatives, which share structural motifs with analogs of Ethyl 3-(p-tolyl)propanoate, DFT calculations were performed to complement experimental data from NMR and IR spectroscopy. researchgate.net In another instance, DFT calculations were used to predict the ¹³C chemical shifts for complex heterocyclic compounds incorporating a 3-(p-tolyl) moiety, aiding in their structural elucidation. These theoretical calculations of properties are invaluable for confirming experimentally determined structures. researchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling, and particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used to predict the interaction between a potential drug molecule and a protein target at the atomic level. nih.gov

Several studies have used molecular docking to investigate the biological potential of derivatives containing the p-tolylpropanoate scaffold. In one study, novel pyridazinone derivatives were synthesized and evaluated as potential lipase (B570770) inhibitors. cumhuriyet.edu.tr Molecular docking simulations were performed to understand how these compounds interact with the target protein. The docking scores, which estimate the binding affinity, were found to be consistent with the experimental inhibitory activities. cumhuriyet.edu.tr The most active compound demonstrated an interaction profile similar to the known inhibitor Orlistat. cumhuriyet.edu.tr

In another research effort, propanamide derivatives were synthesized and tested for their cytotoxicity and inhibition of the Epidermal Growth Factor Receptor (EGFR). acs.org Molecular docking of the most potent compound into the EGFR kinase domain revealed a strong binding affinity, with a calculated binding energy of -17.89 kcal/mol. acs.org The model showed a crucial hydrogen bond interaction with the key amino acid residue Met 769, providing a structural hypothesis for its potent inhibitory activity. acs.org

Similarly, new NSAID-triazole conjugates, including a derivative with a p-tolyl group, were designed as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com Docking studies were instrumental in explaining the observed biological activity, showing how the conjugates fit within the active sites of COX-1 and COX-2 enzymes and rationalizing their selectivity. mdpi.com

| Ligand Class | Protein Target | Key Findings | Docking Score / Binding Energy | Reference |

|---|---|---|---|---|

| Pyridazinone derivatives | Porcine Pancreatic Lipase (PLL) | Binding modes were consistent with in vitro lipase inhibition. Most active compound (8d) showed interactions similar to Orlistat. | -5.042 to -6.202 kcal/mol | cumhuriyet.edu.tr |

| Propanamide derivatives | Epidermal Growth Factor Receptor (EGFR) | Potent compound (9e) showed strong affinity, forming a key H-bond with Met 769. | -17.89 kcal/mol | acs.org |

| Ibuprofen-triazole conjugates | COX-1 / COX-2 | Docking helped rationalize the selective inhibition of COX-2 over COX-1. | Not specified | mdpi.com |

Structure–Activity Relationship (SAR) Derivation via Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are frequently used to build these relationships, often in the form of Quantitative Structure-Activity Relationship (QSAR) models. jksus.org

For a series of tetrasubstituted phosphorus analogs of aspartic acid, which included derivatives of this compound, SAR was explored to understand their antiproliferative activity. nih.gov It was found that modifying the ester group (e.g., methyl or benzyl (B1604629) vs. ethyl) and the substitution pattern on the aromatic ring significantly impacted cytotoxicity. For example, a p-bromo-substituted derivative showed a very good IC₅₀ value of 1.08 µM against the A549 cell line, while a p-chloro derivative had an IC₅₀ of 3.09 µM, demonstrating clear SAR trends. nih.gov

In the development of new NSAID conjugates, SAR analysis revealed that ibuprofen-triazole conjugates containing a halogenated phenyl group exhibited higher central analgesic properties than those with methyl or methoxy-phenyl groups. mdpi.com Furthermore, ortho-substituted phenyl analogs were more potent than their para-substituted counterparts, highlighting the importance of substituent position for biological activity. mdpi.com

Computational SAR was also applied to a series of purine-based inhibitors targeting the Hsp90 protein. mdpi.com A p-tolyl derivative (compound 14) exhibited equipotent activity against two breast cancer cell lines (MCF-7 and SK-BR-3) with GI₅₀ values of 16.22 µM and 15.24 µM, respectively. mdpi.com This compound also showed a favorable binding affinity in a fluorescence polarization assay, which was rationalized through structural analysis of its interactions within the protein's binding pocket. mdpi.com

| Compound Class | Assay | Structural Modification | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Phosphonate (B1237965) Analogs | Antiproliferative (A549 cells) | p-bromo-phenyl derivative (7e) | 1.08 ± 0.09 µM | nih.gov |

| Phosphonate Analogs | Antiproliferative (A549 cells) | p-chloro-phenyl derivative (7f) | 3.09 ± 0.14 µM | nih.gov |

| Purine Derivatives | Antiproliferative (MCF-7 cells) | p-tolyl derivative (14) | 16.22 ± 0.71 µM | mdpi.com |

| Purine Derivatives | Antiproliferative (SK-BR-3 cells) | p-tolyl derivative (14) | 15.24 ± 2.08 µM | mdpi.com |

| Propanamide Derivatives | EGFR Inhibition | Derivative 9e | 16.89 nM | acs.org |

| Propanamide Derivatives | EGFR Inhibition | Derivative 9c | 27.9 nM | acs.org |

Biological Activities and Pharmacological Relevance

Antitumor and Anticancer Activity Profiling

The core structure of arylpropanoic acids, to which Ethyl 3-(p-tolyl)propanoate belongs, is a recognized scaffold in the development of anticancer agents. nih.gov Research has extended to its derivatives to evaluate their efficacy against various cancer types.

Derivatives of 3-arylpropanoic acids have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. While direct studies on this compound are limited in publicly accessible literature, research on analogous structures provides significant insights. For instance, various derivatives of 2-arylpropanoic acids have shown antiproliferative activities against different cancer cell lines. nih.gov

Studies on other related structures have demonstrated notable cytotoxicity. For example, novel phthalazinedione-based derivatives have been tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with some compounds showing significant inhibitory concentrations (IC50). acs.org Similarly, extracts from Phlomis species, which contain phenyl propanoid compounds, have exhibited cytotoxic effects against HCT-116 cells. dergipark.org.tr Mycelial extracts from Lentinus species also displayed concentration-dependent cytotoxicity against HCT-116 cells. japsonline.com

One study on novel naproxen-based 1,3,4-oxadiazole (B1194373) derivatives reported cytotoxic activity against MCF-7 and other cancer cell lines, with IC50 values ranging from 22.5 to 91.3 µM for the most promising compounds. researchgate.net Another investigation into a Pd(II) complex showed potent cytotoxic activity against MCF-7 cells, with an IC50 value of 1.18 µg/mL. mdpi.com These findings underscore the potential of the broader class of arylpropanoic acid derivatives as a source for new anticancer compounds.

Table 1: Cytotoxicity of Related Compounds against Cancer Cell Lines This table is representative of the activity of structurally related compounds, not this compound itself.

| Compound/Extract Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Phthalazinedione Derivatives | HCT-116 | 1.36 µM - 2.34 µM | acs.org |

| Naproxen-based 1,3,4-oxadiazole Derivatives | MCF-7 | 22.5 µM - 91.3 µM | researchgate.net |

| Pd(II) Complex | MCF-7 | 1.18 µg/mL | mdpi.com |

| Lentinus strigosus Extract | HCT-116 | 242.75 µg/mL | japsonline.com |

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. nih.govpatsnap.com Antagonists of FXR are being investigated as potential treatments for metabolic diseases and certain types of cancer. patsnap.comnumberanalytics.com

While this compound itself is not a widely cited FXR antagonist, its precursor, Ethyl 3-oxo-3-(p-tolyl)propanoate, has been used in the synthesis of trisubstituted-pyrazol carboxamides, which have been identified as novel and potent FXR antagonists. nih.gov One such derivative, compound 4j, exhibited an IC50 of 7.5 nM in an FXR binding assay and 468.5 nM in a cell-based antagonistic assay, with no detectable agonistic activity or cytotoxicity. nih.gov

The development of FXR antagonists is an active area of research. For example, a semisynthetic bile acid derivative, (E)-7-Ethylidene-lithocholic Acid (7-ELCA), was identified as a potent dual FXR antagonist and GPBAR1 agonist, with an IC50 of 15 μM for FXR antagonism. frontiersin.orgresearchgate.net These findings highlight that the structural backbone related to this compound can be chemically modified to produce potent modulators of significant biological targets like FXR.

Antimicrobial and Anti-Tubercular Research

The arylpropanoic acid scaffold is also a foundation for developing antimicrobial and anti-tubercular agents. orientjchem.orgresearchgate.net Various heterocyclic derivatives synthesized from precursors related to this compound have shown promising activity.

For instance, a study focused on synthesizing chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives reported excellent antibacterial activity against a range of Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 1.56 and 6.25 µg/mL for the most active compounds. nih.gov Another research effort synthesized pyrazole-1-carbothioamide derivatives from a 3-(p-tolyl) starting material, which were then used to create new thiazole (B1198619) and thiadiazole compounds with evaluated antimicrobial properties. researchgate.netnih.gov

In the realm of anti-tubercular research, various heterocyclic compounds incorporating aryl moieties have been investigated. Thiazole-substituted benzimidazole (B57391) derivatives and other novel carboxamides have been designed and tested against Mycobacterium tuberculosis H37Rv. connectjournals.com Some compounds showed significant activity, with MIC values as low as 6.25 μg/mL, comparable to the reference drug streptomycin. connectjournals.com The development of new agents is critical due to the rise of multidrug-resistant tuberculosis strains. frontiersin.orgmdpi.com

Table 2: Antimicrobial Activity of Structurally Related Propanoic Acid Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids | Gram-positive & Gram-negative bacteria | 1.56 - 6.25 µg/mL | nih.gov |

| N-(5-Substituted Phenylthiazol-2-yl) Pyrimidine-5-Carboxamides | M. tuberculosis H37Rv | 6.25 µg/mL | connectjournals.com |

| Thiazole derivative 17a | S. aureus | 160 µg/mL | researchgate.net |

Development as Chiral Intermediates in Pharmaceutical Synthesis

This compound and its parent acid are valuable chiral intermediates in the synthesis of more complex, biologically active molecules. researchgate.net The stereochemistry of such intermediates is often crucial for the efficacy and safety of the final pharmaceutical product.

For example, chiral 3-substituted-4-hydroxypiperidines, which are valuable in pharmaceuticals, can be synthesized using related propanoate structures. researchgate.net The asymmetric synthesis of these building blocks is often achieved through biocatalytic methods, such as using carbonyl reductases for stereoselective reduction. researchgate.netresearchgate.net Similarly, related arylpropanoic acids are used to synthesize 1-indanone (B140024) derivatives, which are key intermediates for compounds with strong cytotoxic and anticancer activity. beilstein-journals.org The ability to create specific stereoisomers is essential, as seen in the synthesis of the antidepressant duloxetine, which uses a related chiral hydroxy propanoate intermediate. researchgate.net These synthetic applications highlight the compound's importance in medicinal chemistry beyond its own direct biological activity. ualberta.ca

Exploration of Antioxidant Properties of Analogs

The antioxidant potential of phenolic compounds is well-established, and derivatives of arylpropanoic acids have been explored for these properties. Antioxidants can protect cells from damage caused by reactive oxygen species. researchgate.net

Research into analogs of this compound provides evidence of this activity. For example, Ethyl 3-(3,4-dihydroxyphenyl)propanoate, which features hydroxyl groups on the phenyl ring, demonstrates moderate antiradical activity. A study on isocoumarin (B1212949) derivatives, synthesized using a p-tolyl precursor, evaluated their antioxidant capacity using the DPPH radical scavenging method. niscpr.res.in The results showed that substituents on the aromatic ring significantly influence the antioxidant activity, with an OCH3 group conferring the highest scavenging rate (60.11% at 100 µmol/L). niscpr.res.in Another study on hydrazinecarbothioamide and 1,2,4-triazole (B32235) derivatives also highlighted the antioxidant potential of this class of compounds. nih.gov

Table 3: Antioxidant Activity of Isocoumarin Analogs DPPH Scavenging Rate (%) at 100 µmol/L concentration

| Substituent (R) on Phenyl Ring | Scavenging Rate (%) | Reference |

|---|---|---|

| H | 21.73 ± 1.68 | niscpr.res.in |

| Cl | 33.21 ± 0.21 | niscpr.res.in |

| Br | 58.23 ± 0.20 | niscpr.res.in |

| NO2 | 58.64 ± 0.78 | niscpr.res.in |

| CH3 | 54.12 ± 0.16 | niscpr.res.in |

| OCH3 | 60.11 ± 0.71 | niscpr.res.in |

β-Peptide Research and Bioactive Compound Design

3-Arylpropanoic acids are integral components in the design of peptidomimetics, particularly β-peptides. β-Amino acids, such as 3-amino-3-arylpropionic acids, are building blocks for β-peptides, which can form stable secondary structures and often exhibit enhanced resistance to enzymatic degradation compared to natural α-peptides. researchgate.net

The synthesis of 3-amino-3-arylpropionic acids can be achieved through one-pot reactions, and these structures serve as crucial starting materials for creating novel bioactive compounds. researchgate.net The α,β-unsaturated γ-lactam structure, which can be derived from related precursors, is found in many biologically active natural products, including cytotoxic polyketides. mdpi.com The design and synthesis of such compounds are central to developing new therapeutic agents, and the use of arylpropanoic acid scaffolds is a key strategy in this field of medicinal chemistry. researchgate.net

Strategic Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

Ethyl 3-(p-tolyl)propanoate and its derivatives serve as key intermediates in the synthesis of more functionalized molecules. The structure contains multiple reactive sites that can be targeted selectively to build molecular complexity. For example, the carbon atom alpha to the ester group can be functionalized, and the ester itself can undergo various transformations.